5-bromo-7-fluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound . It is a solid powder at ambient temperature with a molecular weight of 216.01 . It is used in the synthesis of novel compounds, polymeric materials, and drugs .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3BrFNO/c8-5-1-4 (9)2-6-7 (5)11-3-10-6/h1-3H
. This indicates that the molecule is composed of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom. Chemical Reactions Analysis
Benzoxazoles have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical and Chemical Properties Analysis
This compound is a solid powder at ambient temperature . It has a molecular weight of 216.01 .Mechanism of Action
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have shown a pleiotropic action mode: they perturb the total sterols content, inhibit the efflux of the Rho123 tracker during the membrane transport process, and affect mitochondrial respiration . They interact with exogenous ergosterol, block endogenous ergosterol synthesis, and have membrane permeabilizing properties typical of AmB .
Result of Action
Benzoxazole derivatives, including analogues of 5-bromo- and 5,7-dibromobenzoxazole, have shown anti-Candida activity . They display anti-proliferative activity against clinical strains of Candida albicans resistant to azoles .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer effects . These activities suggest that 5-bromo-7-fluoro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Some benzoxazole derivatives have shown promising anticancer activity against human colorectal cancer cell line (HCT 116) . This suggests that this compound might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . This suggests that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-fluoro-1,3-benzoxazole involves the bromination and fluorination of 1,3-benzoxazole.", "Starting Materials": [ "1,3-benzoxazole", "bromine", "potassium bromide", "fluorine gas", "potassium fluoride", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "1. Bromination: 1,3-benzoxazole is dissolved in acetic acid and treated with bromine and potassium bromide. The reaction mixture is stirred at room temperature for several hours until the desired level of bromination is achieved.", "2. Workup: The reaction mixture is quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the brominated product.", "3. Fluorination: The brominated product is dissolved in acetic acid and treated with fluorine gas and potassium fluoride. The reaction mixture is stirred at room temperature for several hours until the desired level of fluorination is achieved.", "4. Workup: The reaction mixture is quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, 5-bromo-7-fluoro-1,3-benzoxazole." ] } | |
CAS No. |
1267992-02-8 |
Molecular Formula |
C7H3BrFNO |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.